molecular formula C16H22N2OS B2591585 2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide CAS No. 452961-52-3

2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide

Cat. No. B2591585
CAS RN: 452961-52-3
M. Wt: 290.43
InChI Key: FMAHYDRPOUQESS-UHFFFAOYSA-N
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Description

“2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” is a compound that belongs to the class of thiophene-based analogs . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” can be analyzed using various spectroscopic studies such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” can be analyzed using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” can be analyzed using various techniques. For example, the melting point can be determined , and NMR spectroscopy can provide information about the chemical structure of the compound .

Scientific Research Applications

Organic Synthesis and Phosphorus Chemistry

CTP serves as a versatile precursor in organic synthesis. Researchers have explored its reactivity with phosphorus reagents, leading to the synthesis of novel phosphorus-containing compounds. For instance, the reaction of CTP with phosphorous acid and its diesters yields chromonyl phosphonic acid, diethyl chromonyl phosphonate, and diethyl chromonyl pyridinyl phosphonate . Additionally, CTP reacts with phosphorus sulfides and phosphorus tribromide to produce functionalized phosphorus heterocycles, including 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole bearing a chromone ring.

Wound Healing Applications

In the context of wound healing, CTP has been investigated for its potential therapeutic effects. Researchers synthesized 1-octyl 2-cyano acrylate (a derivative of CTP) and explored its wound-healing properties. Although this specific study did not directly focus on CTP, it highlights the compound’s relevance in medical applications .

Anticancer Activity

Chromone derivatives, including CTP, have shown promise as anticancer agents. Their structural core motif contributes to their bioactivity. While specific studies on CTP’s anticancer properties are scarce, its chromone scaffold warrants further investigation in this context .

Antimicrobial and Antioxidant Potential

Chromone-based compounds often exhibit antimicrobial and antioxidant activities. Although direct studies on CTP are limited, its structural similarity to other chromone derivatives suggests potential in these areas .

Phosphorus-Based Therapeutics

Phosphorus compounds have gained attention due to their biological activities. While CTP itself is not a therapeutic agent, its reactivity with phosphorus reagents opens avenues for designing novel phosphorus-containing drugs. These compounds may have applications as antimicrobial agents, analgesics, or even anticancer therapeutics .

Thiophene Chemistry and Drug Discovery

The thiophene moiety in CTP contributes to its overall properties. Researchers have synthesized novel heterocyclic compounds from related structures, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for tumor cell growth inhibition, emphasizing the importance of thiophene-based systems in drug discovery .

Future Directions

Thiophene-based analogs, including “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-cyano-N-octyl-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-3-4-5-6-7-9-18-16(19)15(12-17)11-14-8-10-20-13-14/h8,10-11,13H,2-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAHYDRPOUQESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CSC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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